molecular formula C15H12N2O2 B3330257 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one CAS No. 67862-31-1

4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one

Cat. No. B3330257
CAS RN: 67862-31-1
M. Wt: 252.27 g/mol
InChI Key: BWNNOGQGBAIRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one, also known as 4-HMPN, is a novel compound that has recently been studied for its potential applications in the synthesis of drugs and other compounds. This compound has been found to be a promising candidate for a wide range of scientific research applications, including biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments.

Scientific Research Applications

4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one has been studied for its potential applications in a wide range of scientific research applications. It has been found to have potential applications in the synthesis of drugs and other compounds, as well as in the study of biochemical and physiological effects. Additionally, 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one has been found to have potential applications in the study of the mechanism of action and the advantages and limitations of laboratory experiments.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one is not yet fully understood. However, it is believed that 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one may act as an inhibitor of certain enzymes, which may be involved in the synthesis of drugs and other compounds. Additionally, 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one may act as an antioxidant, which may be beneficial in the study of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one are not yet fully understood. However, it has been found to have potential applications in the study of biochemical and physiological effects. For example, 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one has been found to have potential applications in the study of the effects of oxidative stress on cells. Additionally, 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one has been found to have potential applications in the study of the effects of inflammation on cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one in laboratory experiments include its low cost and its ability to act as an inhibitor of certain enzymes, which may be involved in the synthesis of drugs and other compounds. Additionally, 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one may act as an antioxidant, which may be beneficial in the study of biochemical and physiological effects. The limitations of using 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one in laboratory experiments include its potential toxicity and its lack of stability in certain environments.

Future Directions

The potential future directions of 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one include further study of its biochemical and physiological effects, its mechanism of action, and its potential applications in the synthesis of drugs and other compounds. Additionally, further research into the advantages and limitations of using 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one in laboratory experiments may be beneficial. Finally, further research into the potential toxicity of 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one may be beneficial.

properties

IUPAC Name

4-hydroxy-3-(3-methylphenyl)-1H-1,8-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-9-4-2-5-10(8-9)12-13(18)11-6-3-7-16-14(11)17-15(12)19/h2-8H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNNOGQGBAIRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C3=C(NC2=O)N=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716384
Record name 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one

CAS RN

67862-31-1
Record name 4-Hydroxy-3-(3-methylphenyl)-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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